molecular formula C14H15N3 B3016819 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine CAS No. 524718-15-8

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine

Cat. No.: B3016819
CAS No.: 524718-15-8
M. Wt: 225.295
InChI Key: AZKCYSCBPAJCPT-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline moiety to dihydroisoquinoline or isoquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyridine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline and pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure but similar biological activities.

    2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)pyridine: A structural isomer with different substitution patterns on the tetrahydroisoquinoline ring.

    2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinoline: A compound with a quinoline ring instead of a pyridine ring.

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine is unique due to its specific substitution pattern and the presence of both pyridine and tetrahydroisoquinoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-13-5-7-16-14(9-13)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKCYSCBPAJCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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